molecular formula C6H12FNO B13416496 N-Isobutylfluoroacetamide CAS No. 371-44-8

N-Isobutylfluoroacetamide

Cat. No.: B13416496
CAS No.: 371-44-8
M. Wt: 133.16 g/mol
InChI Key: XUEZHSWVWDKYDA-UHFFFAOYSA-N
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Description

N-Isobutylfluoroacetamide is an organic compound with the chemical formula C6H12FNO It is a derivative of fluoroacetamide, where the hydrogen atom on the amide nitrogen is replaced by an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylfluoroacetamide typically involves the reaction of fluoroacetic acid with isobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Fluoroacetic Acid and Isobutylamine Reaction: Fluoroacetic acid is reacted with isobutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylfluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Hydroxide ions in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Hydroxyl derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

N-Isobutylfluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Isobutylfluoroacetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Fluoroacetamide: The parent compound, which is less bulky due to the absence of the isobutyl group.

    Chloroacetamide: Similar structure but with a chlorine atom instead of fluorine.

    Bromoacetamide: Similar structure but with a bromine atom instead of fluorine.

    Iodoacetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-Isobutylfluoroacetamide is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to its parent compound and other halogenated derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

371-44-8

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-fluoro-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C6H12FNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

XUEZHSWVWDKYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CF

Origin of Product

United States

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